molecular formula C18H24N4O2S B2567176 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034588-74-2

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2567176
CAS No.: 2034588-74-2
M. Wt: 360.48
InChI Key: GKTGWHZBDKREEV-UHFFFAOYSA-N
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Description

N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a [1-(oxan-4-yl)piperidin-4-yl]methyl moiety. This compound combines an electron-deficient aromatic system (benzothiadiazole) with a piperidine ring substituted at the 1-position with a tetrahydropyran (oxan-4-yl) group.

Molecular Formula: C₁₈H₂₃N₄O₂S
Molecular Weight: 359.47 g/mol
Key Structural Features:

  • Benzothiadiazole core (electron-deficient bicyclic aromatic system).
  • Carboxamide linker facilitating hydrogen bonding.
  • Piperidine-oxan-4-yl substituent, enhancing lipophilicity and conformational flexibility.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c23-18(14-1-2-16-17(11-14)21-25-20-16)19-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTGWHZBDKREEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and oxane rings, followed by their integration with the benzothiadiazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several analogues, particularly in the piperidine-oxan-4-yl substituent and carboxamide linkage. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Targets
Target Compound Benzothiadiazole Piperidine-oxan-4-ylmethyl 359.47 Unreported
BK80993 Benzodioxine Piperidine-thian-4-ylmethyl 376.51 Unreported
Navacaprant Quinoline Piperidine-oxan-4-yl, oxadiazole, fluoro 349.40 CNS (probable κ-opioid receptor antagonist)
Compound (BP 27384) Thiazole Chloro-methylphenyl, piperazinyl ~450 (estimated) Kinase inhibitors (speculative)
Key Observations:

Navacaprant’s quinoline core with fluorine and oxadiazole substituents may enhance blood-brain barrier penetration compared to the target compound’s benzothiadiazole .

The piperidine-oxan-4-yl group in the target compound and navacaprant suggests shared synthetic routes, though navacaprant’s additional oxadiazole and fluoro groups may confer higher selectivity .

Pharmacological Implications: Piperidine derivatives often target CNS receptors (e.g., cannabinoid CB1/CB2 receptors ). The target compound’s piperidine-oxan-4-yl group may interact similarly, but the benzothiadiazole core could limit cross-reactivity compared to quinoline-based navacaprant. compounds with thiazole-carboxamide and piperazinyl groups highlight the role of carboxamide linkers in kinase inhibition, suggesting the target compound may explore similar pathways .

Biological Activity

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H22N4O2S
  • Molecular Weight : 306.42 g/mol
  • PubChem ID : 91812998

The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions.
  • Attachment of the Oxane Ring : This is achieved via nucleophilic substitution reactions.
  • Formation of the Benzothiadiazole Core : The final step involves coupling the piperidine and oxane components with the benzothiadiazole moiety through amide bond formation.

The compound exhibits potential biological activity through its interaction with specific molecular targets, such as receptors or enzymes. It may function as an agonist or antagonist, modulating various biological pathways.

Anticancer Activity

Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various models, particularly in BRCA-deficient cancer cells .

Enzyme Inhibition

This compound may also act as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer's.
CompoundIC50 (µM)
This compoundTBD
Reference Standard (Donepezil)0.10

Antibacterial Activity

Recent studies have demonstrated that compounds bearing similar structural motifs possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study investigating a series of benzothiadiazole derivatives found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values ranged from 10 to 100 nM against BRCA-deficient lines.
  • Enzyme Inhibition Studies : A synthesized series of compounds featuring piperidine and oxadiazole moieties were evaluated for their AChE inhibition capabilities. The most active compounds showed IC50 values significantly lower than standard drugs.
  • Antibacterial Screening : Compounds similar to N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole were tested for antibacterial activity, revealing moderate to strong effects against specific bacterial strains.

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